molecular formula C15H10Cl2N2O2 B5724734 5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B5724734
M. Wt: 321.2 g/mol
InChI Key: SBUNVFMYKJSAPE-UHFFFAOYSA-N
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Description

5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both chlorophenyl and chlorophenoxy groups in its structure contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-11-7-5-10(6-8-11)15-18-14(21-19-15)9-20-13-4-2-1-3-12(13)17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUNVFMYKJSAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorophenoxyacetic acid hydrazide with 4-chlorobenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl groups, potentially leading to the formation of amines or other reduced products.

    Substitution: The chlorophenyl groups in the compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties. It has been studied for its potential to inhibit the growth of various pathogens and cancer cells.

    Medicine: Due to its biological activities, the compound is being explored as a potential therapeutic agent for the treatment of infectious diseases and cancer.

    Industry: It can be used in the development of agrochemicals and other industrial products that require specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the disruption of essential cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby preventing the growth and proliferation of cancer cells or pathogens.

Comparison with Similar Compounds

    1,2,4-oxadiazole: A regioisomer with similar biological activities but different chemical properties due to the variation in the position of the nitrogen atoms.

    1,3,4-oxadiazole: Another regioisomer with distinct chemical and biological properties.

    1,2,5-oxadiazole (furazan): Known for its high-energy properties and applications in materials science.

Uniqueness: 5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both chlorophenyl and chlorophenoxy groups, which contribute to its specific chemical reactivity and biological activities

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